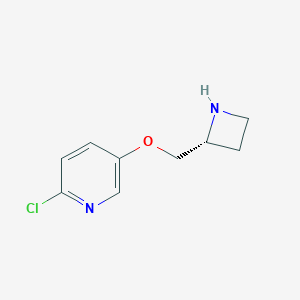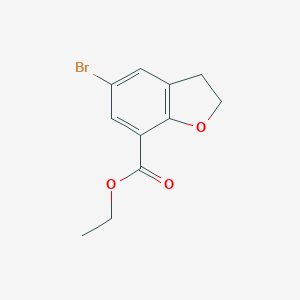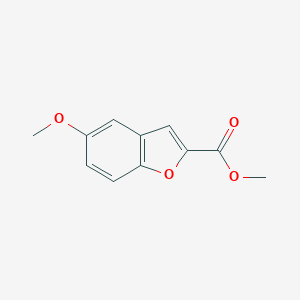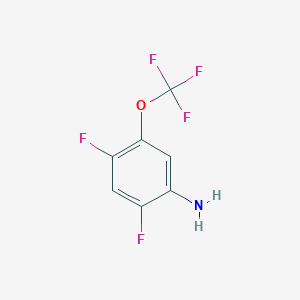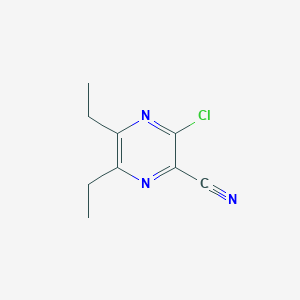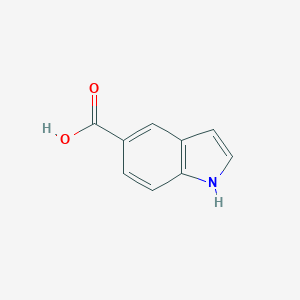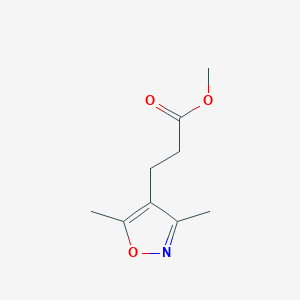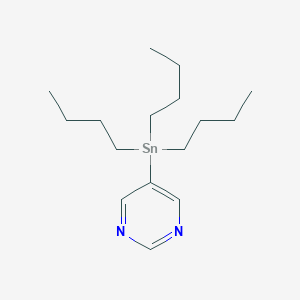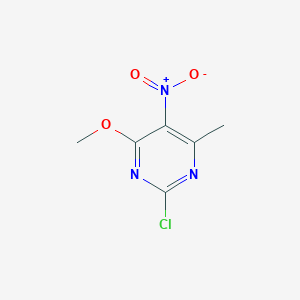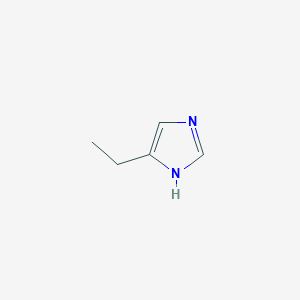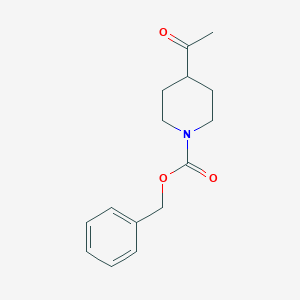
Benzyl 4-acetylpiperidine-1-carboxylate
Vue d'ensemble
Description
Benzyl 4-acetylpiperidine-1-carboxylate is a chemical compound with the molecular formula C15H19NO3 . It is a useful research chemical .
Molecular Structure Analysis
The molecular structure of Benzyl 4-acetylpiperidine-1-carboxylate consists of 15 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The average mass is 261.316 Da and the monoisotopic mass is 261.136505 Da .Physical And Chemical Properties Analysis
The boiling point of Benzyl 4-acetylpiperidine-1-carboxylate is predicted to be 397.6±42.0 °C and its density is predicted to be 1.150±0.06 g/cm3 . The compound should be stored at 2-8°C .Applications De Recherche Scientifique
Application in Analytical Chemistry
Benzyl 4-acetylpiperidine-1-carboxylate has been utilized in analytical studies. For instance, Kang, Mathur, and Hartmann (2004) explored its use in the quantitative analysis of 5 alpha-reductase inhibitors in DU145 cells. They employed matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOFMS) and high-performance liquid chromatography/tandem mass spectrometry (HPLC/MS/MS) for this purpose. Their research highlighted the compound's significance in understanding the behavior of 5 alpha-reductase inhibitors in vivo and in vitro (Min‐Jung Kang, S. Mathur, R. Hartmann, 2004).
Role in Organic Chemistry Synthesis
In the field of organic chemistry, the compound has shown potential in the synthesis of various chemicals. Rafiee et al. (2018) developed an electrocatalytic method to oxidize primary alcohols and aldehydes to the corresponding carboxylic acids using a related compound, 4-acetamido-2,2,6,6-tetramethylpiperidin-1-oxyl (ACT), as a mediator. This method successfully converts benzylic, aliphatic, and other substrates into carboxylic acids, demonstrating the compound's versatility in chemical synthesis (M. Rafiee et al., 2018).
Inhibition of Acetylcholinesterase
In pharmaceutical research, related piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. Sugimoto et al. (1990) focused on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, finding that certain modifications in these compounds led to a substantial increase in anti-AChE activity. These findings open pathways for the development of potential therapeutic agents for conditions like Alzheimer's disease (H. Sugimoto et al., 1990).
Use in Medicinal Chemistry
In medicinal chemistry, Xin-zhi Chen (2011) proposed an efficient approach for the synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, an important intermediate in creating novel protein tyrosine kinase inhibitors. This research underscores the compound's importance in developing new pharmacological agents (Chen Xin-zhi, 2011).
Cholinesterase Inhibitors
Benzyl 4-acetylpiperidine-1-carboxylate related compounds have also been studied for their cholinesterase inhibitory effects. Pizova et al. (2017) synthesized a series of benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates and evaluated their in vitro ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This research contributes to the understanding of how such compounds can be used in treating neurological disorders (Hana Pizova et al., 2017).
Safety And Hazards
Orientations Futures
Piperidines, which are key components of Benzyl 4-acetylpiperidine-1-carboxylate, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as Benzyl 4-acetylpiperidine-1-carboxylate, is an important task of modern organic chemistry .
Propriétés
IUPAC Name |
benzyl 4-acetylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-12(17)14-7-9-16(10-8-14)15(18)19-11-13-5-3-2-4-6-13/h2-6,14H,7-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOETZCCNDJVWCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20597745 | |
| Record name | Benzyl 4-acetylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20597745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-acetylpiperidine-1-carboxylate | |
CAS RN |
160809-34-7 | |
| Record name | Benzyl 4-acetylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20597745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

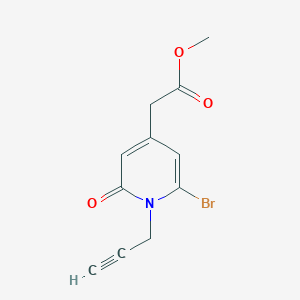
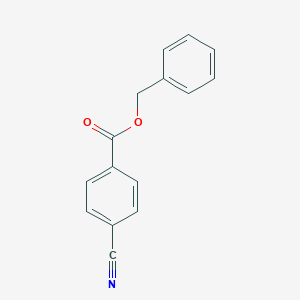
![1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B178168.png)
